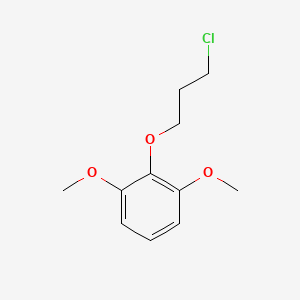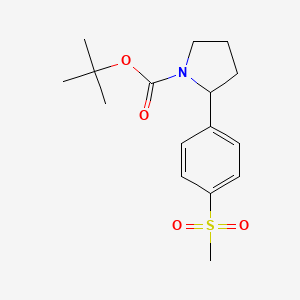
2-(3-Chloropropoxy)-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropoxy)-1,3-dimethoxybenzene is an organic compound with the molecular formula C11H15ClO3 It is a derivative of benzene, featuring two methoxy groups and a chloropropoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
- Dissolve 1,3-dimethoxybenzene in an organic solvent.
- Add potassium carbonate to the solution.
- Introduce 3-chloropropyl chloride to the mixture.
- Heat the reaction mixture to reflux for several hours.
- Cool the mixture and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using large-scale crystallization or distillation techniques.
化学反応の分析
Types of Reactions
2-(3-Chloropropoxy)-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
2-(3-Chloropropoxy)-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Chloropropoxy)-1,3-dimethoxybenzene depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.
類似化合物との比較
Similar Compounds
2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: Similar structure but with a nitro group, used in dye and pharmaceutical production.
2-(3-Chloropropoxy)-4-isopropyl-1-methylbenzene: Similar structure with isopropyl and methyl groups, used in insecticide research.
4-(3-Chloropropoxy)acetanilide: Similar structure with an acetanilide group, used in pharmaceutical research.
Uniqueness
2-(3-Chloropropoxy)-1,3-dimethoxybenzene is unique due to the presence of two methoxy groups and a chloropropoxy group, which confer distinct chemical reactivity and potential biological activity
特性
CAS番号 |
24251-51-2 |
|---|---|
分子式 |
C11H15ClO3 |
分子量 |
230.69 g/mol |
IUPAC名 |
2-(3-chloropropoxy)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C11H15ClO3/c1-13-9-5-3-6-10(14-2)11(9)15-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 |
InChIキー |
XGOIFLYQJYTUNB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)
![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)

![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)


![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)

![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)

